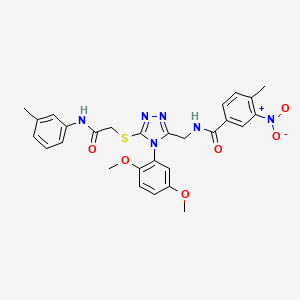

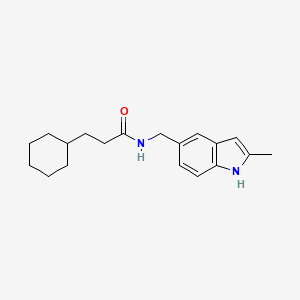

3-cyclohexyl-N-((2-methyl-1H-indol-5-yl)methyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

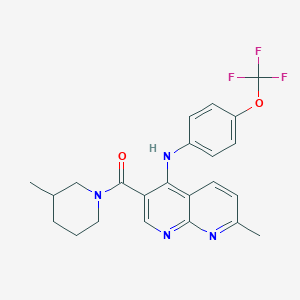

3-cyclohexyl-N-((2-methyl-1H-indol-5-yl)methyl)propanamide is a synthetic organic compound with a complex structure. It belongs to the class of indole derivatives , which have garnered significant interest due to their diverse biological activities. The indole nucleus, characterized by its aromaticity, plays a crucial role in the pharmacological potential of this compound .

Synthesis Analysis

The synthesis of this compound involves several steps. One possible route includes the condensation of 2-methyl-1H-indole-5-carbaldehyde with cyclohexylamine , followed by acylation with propionic anhydride . The final product is obtained after purification and characterization .

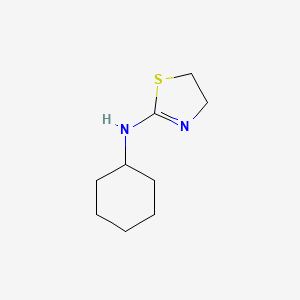

Molecular Structure Analysis

The molecular formula of 3-cyclohexyl-N-((2-methyl-1H-indol-5-yl)methyl)propanamide is C₁₇H₂₀N₂O . Key features include a cyclohexyl group, an indole ring, and a propanamide moiety. The 1H-NMR and 13C-NMR spectra provide insights into the chemical shifts and connectivity of atoms within the molecule .

Chemical Reactions Analysis

This compound may undergo various chemical reactions, including electrophilic substitutions on the indole ring. Functional group modifications, such as amidation or esterification, can be explored to synthesize derivatives with altered properties. Additionally, it may participate in nucleophilic additions or reductions .

Physical And Chemical Properties Analysis

科学的研究の応用

- Role of 3-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]propanamide : This compound serves as an organoboron reagent in SM coupling. Its mild reaction conditions and functional group tolerance make it a valuable tool for constructing complex molecules .

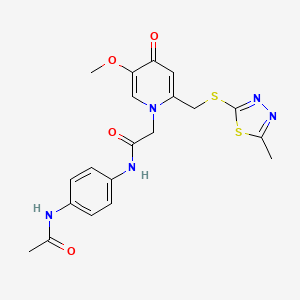

- Mechanism : Compound 3-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]propanamide induces cell apoptosis, arrests cells in the G2/M phase, and inhibits tubulin polymerization. It acts similarly to colchicine, making it a potential agent for developing tubulin polymerization inhibitors .

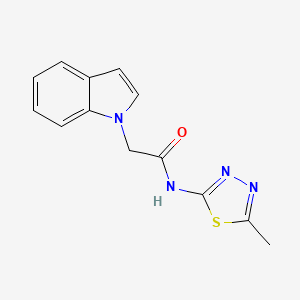

- Indole Derivatives : Indole derivatives have diverse biological applications. Researchers have performed molecular docking studies on novel indolyl and oxochromenyl xanthenone derivatives, identifying their anti-HIV-1 potential .

- Benzimidazole Moieties : Benzimidazoles, including 3-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]propanamide, exhibit broad-spectrum antimicrobial activity. These bioactive heterocyclic compounds are effective against various strains of microorganisms .

Suzuki–Miyaura Coupling

Tubulin Polymerization Inhibition

Anti-HIV-1 Activity

Antimicrobial Properties

特性

IUPAC Name |

3-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O/c1-14-11-17-12-16(7-9-18(17)21-14)13-20-19(22)10-8-15-5-3-2-4-6-15/h7,9,11-12,15,21H,2-6,8,10,13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAKVYIYLDEFKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)CCC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-ethoxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2729878.png)

![[Methyl(thien-2-ylsulfonyl)amino]acetic acid](/img/structure/B2729884.png)

![6-[5-[3-(4-Methoxyphenyl)propanoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2729896.png)

![N-((1-phenyl-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2729898.png)

![4-[ethyl(phenyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2729899.png)

![1-Methylpyrrolo[2,3-b]pyridine-5-sulfonyl fluoride](/img/structure/B2729900.png)